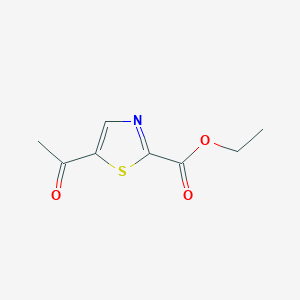

Ethyl 5-acetylthiazole-2-carboxylate

Description

Properties

Molecular Formula |

C8H9NO3S |

|---|---|

Molecular Weight |

199.23 g/mol |

IUPAC Name |

ethyl 5-acetyl-1,3-thiazole-2-carboxylate |

InChI |

InChI=1S/C8H9NO3S/c1-3-12-8(11)7-9-4-6(13-7)5(2)10/h4H,3H2,1-2H3 |

InChI Key |

XHYSSGXQIHHJAO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC=C(S1)C(=O)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves constructing the thiazole ring followed by selective functionalization at the 2- and 5-positions. The common approach includes:

- Formation of thiazole intermediates via cyclization reactions involving thiourea derivatives and α-halo carbonyl compounds or aldehydes.

- Introduction of the ethyl ester group at position 2.

- Incorporation of the acetyl group at position 5 through acylation or via functionalized precursors.

The synthetic routes often employ organolithium reagents for lithiation and subsequent electrophilic substitution to install the acetyl group.

Detailed Multi-Step Synthesis (Based on Patent CN105348216A)

A robust method for synthesizing 2-acetylthiazole derivatives, which can be adapted for this compound, involves the following key steps:

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of thiazolamine | Mix organic solvent, thiocarbamide, and monochloroacetaldehyde; stir under constant temperature; neutralize with alkaline agent | Formation of thiazolamine intermediate |

| 2 | Synthesis of 2-bromo thiazole | Diazotization of thiazolamine with sodium nitrite and nitric acid at low temperature; bromination with sodium bromide and copper sulfate | 2-bromo thiazole obtained |

| 3 | Formation of 2-acetylthiazole | Stir 2-bromo thiazole in butyllithium solution; add ethyl acetate at -80 to -78 °C; react for 1.5–2 hours | 2-acetylthiazole formed with high yield |

This method optimizes molar ratios and temperature to enhance yield and operational safety. The molar ratio of 2-bromo thiazole: butyllithium: ethyl acetate is maintained at approximately 1:1–1.5:1.3–2. The low temperature (-80 to -78 °C) during ethyl acetate addition is critical for controlling the reaction and minimizing by-products.

Synthesis of 2-Acetyl-5-thiazole Carboxylic Acid Derivative (Patent CN117567388B)

A more recent synthesis method for 2-acetyl-5-thiazole carboxylic acid, a close analogue to this compound, provides insight into industrially viable routes:

| Step | Description | Reagents & Conditions | Notes |

|---|---|---|---|

| 1 | Cyclization | React sulfonyl chloride with thiourea and n-propanal in organic solvent at 50–80 °C for 2–4 hours; adjust pH to 8–9 | Forms initial thiazole intermediate |

| 2 | Bromination and diazotization | Treat intermediate with dilute sulfuric acid, hydrobromic acid, sodium nitrite at 0–4 °C | Prepares brominated thiazole derivative |

| 3 | Lithiation and acetylation | Add butyllithium at -80 to -70 °C, followed by acetate addition; quench with ammonium chloride | Yields acetylated thiazole intermediate |

| 4 | Oxidation | React with potassium permanganate at 50–100 °C for 4–5 hours; filter and extract; adjust pH to 2–3 | Produces 2-acetyl-5-thiazole carboxylic acid |

This method emphasizes simplicity, reduced waste, high yield, and product quality suitable for industrial scale-up.

Comparative Analysis of Preparation Methods

| Feature | Method from CN105348216A | Method from CN117567388B |

|---|---|---|

| Starting materials | Thiocarbamide, monochloroacetaldehyde, sodium bromide | Thiourea, n-propanal, sulfonyl chloride |

| Key intermediate | 2-bromo thiazole | Brominated thiazole derivative |

| Lithiation reagent | Butyllithium | Butyllithium |

| Acetylation reagent | Ethyl acetate | Acetate (unspecified) |

| Reaction temperature | -80 to -78 °C | -80 to -70 °C |

| Oxidation step | Not specified | Potassium permanganate oxidation |

| Yield and scalability | High yield, optimized molar ratios | High yield, industrially suitable |

| Environmental impact | Improved by direct addition of ethyl acetate | Less waste, simple operation |

Summary of Key Findings

Lithiation and Acetylation: Both methods use butyllithium for lithiation of brominated thiazole intermediates, followed by electrophilic acetylation with ethyl acetate or similar reagents at cryogenic temperatures to achieve high regioselectivity and yield.

Intermediate Preparation: The formation of brominated thiazole intermediates is crucial and achieved via diazotization and bromination of thiazolamine or related precursors.

Reaction Conditions: Maintaining low temperatures during lithiation and acetylation (-80 to -70 °C) is essential to control reaction kinetics and suppress side reactions.

Industrial Viability: Recent methods incorporate environmentally conscious steps, such as minimizing solvent use and waste, while ensuring product quality and scalability.

Data Table: Reaction Parameters and Yields

| Parameter | CN105348216A Method | CN117567388B Method |

|---|---|---|

| Molar ratio (Bromo Thiazole : BuLi : Acetate) | 1 : 1–1.5 : 1.3–2 | 1 : (not specified) : (not specified) |

| Temperature during acetate addition | -80 to -78 °C | -80 to -70 °C |

| Reaction time (acetylation) | 1.5–2 hours | Not explicitly stated |

| Oxidation step | None | 4–5 hours at 50–100 °C with KMnO4 |

| Yield | High (optimized) | High, suitable for industrial production |

| Purity | High (controlled conditions) | High (filtration and extraction steps) |

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-thiazolecarboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic substitution reactions can occur at the thiazole ring, particularly at the C-5 position.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted thiazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-2-thiazolecarboxylate involves its interaction with specific molecular targets in biological systems. The thiazole ring can interact with enzymes and receptors, leading to the inhibition of microbial growth or modulation of biochemical pathways . The compound’s aromaticity and electron-donating properties play a crucial role in its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Structural and Functional Group Variations

Table 1: Key Structural Differences Among Thiazole Carboxylates

Key Observations:

Position 2 Substitutions: The target compound’s ethyl carboxylate at position 2 is shared with analogs in , and 4. Amino-substituted analogs (e.g., ) offer hydrogen-bonding capabilities, which may improve solubility or target binding compared to the acetylated derivative .

Position 5/4 Substitutions :

- The acetyl group at position 5 in the target compound contrasts with methyl () or phenyl () groups. Acetyl’s electron-withdrawing nature may reduce ring electron density, affecting reactivity in subsequent derivatization (e.g., hydrolysis or nucleophilic substitution) .

- Trifluoromethyl groups () enhance lipophilicity and resistance to oxidative metabolism, a trait valuable in drug design .

Reactivity Differences:

- The acetyl group in the target compound may hinder hydrolysis of the ester at position 2 due to steric or electronic effects, whereas amino or pyridinyl substituents () could accelerate reactivity in coupling reactions .

- Trifluoromethylphenyl-substituted analogs () exhibit enhanced stability under acidic/basic conditions, a critical factor in prodrug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.